3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
CAS No.:
Cat. No.: VC10637646
Molecular Formula: C16H19NO4S
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19NO4S |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | dimethyl 1,2,6-trimethyl-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C16H19NO4S/c1-9-12(15(18)20-4)14(11-6-7-22-8-11)13(16(19)21-5)10(2)17(9)3/h6-8,14H,1-5H3 |
| Standard InChI Key | ILNVYBKYGIPXER-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CSC=C2)C(=O)OC |
| Canonical SMILES | CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CSC=C2)C(=O)OC |
Introduction
3,5-Dimethyl 1,2,6-trimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of dihydropyridines. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The presence of a thiophene ring in this compound enhances its chemical properties and may contribute to its biological effects.
Comparison with Similar Compounds
Several compounds share structural similarities with dihydropyridines, including different thiophene substitutions. For example:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methyl 4-(Thiophen-2-Yl)-Dihydropyridine | Contains thiophene and methyl groups | Known for its neuroprotective effects |
| 2-Methyl 6-(Thiophen-3-Yl)-Dihydropyridine | Similar dihydropyridine core with different thiophene substitution | Exhibits potent calcium channel blocking activity |
| 4-(Furan-2-Yl)-Dihydropyridine | Furan instead of thiophene | Displays significant antioxidant properties |
These comparisons illustrate the uniqueness of compounds within the dihydropyridine class in terms of their specific structural features and potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume